Ethyl 2,3-dioxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2,3-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane, featuring two keto groups at the 2 and 3 positions and an ethyl ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dioxocyclohexane-1-carboxylate typically involves the esterification of 2,3-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dioxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 2,3-dioxocyclohexane-1-carboxylic acid.
Reduction: 2,3-dihydroxycyclohexane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2,3-dioxocyclohexane-1-carboxylate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 3,5-dioxocyclohexane-1-carboxylate
- Ethyl 2-oxocyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
Comparison: Ethyl 2,3-dioxocyclohexane-1-carboxylate is unique due to the specific positioning of the keto groups at the 2 and 3 positions, which influences its reactivity and the types of reactions it can undergo. In contrast, similar compounds like ethyl 3,5-dioxocyclohexane-1-carboxylate have different substitution patterns, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2,3-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h6H,2-5H2,1H3 |
InChI Key |
VRDGDPBEEZEOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)C1=O |
Origin of Product |
United States |
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